molecular formula C15H23NO8 B1675941 Mal-PEG4-Acid

Mal-PEG4-Acid

Cat. No.: B1675941
M. Wt: 345.34 g/mol
InChI Key: BTFZSOVKVDCKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Mal-PEG4-Acid

Molecular Architecture: Maleimide, PEG4 Spacer, and Terminal Carboxylic Acid

This compound (CAS 518044-41-2) is defined by three distinct structural components:

  • Maleimide Group : A cyclic imide functional group (C₄H₂O₂N) capable of forming stable thioether bonds with cysteine residues or free thiols under physiological conditions.
  • PEG4 Spacer : A tetraethylene glycol chain (-(CH₂CH₂O)₄-) providing hydrophilicity, flexibility, and a 16-atom spacer length.
  • Terminal Carboxylic Acid : A reactive -COOH group that forms amide bonds with primary amines via carbodiimide-mediated coupling (e.g., EDC/NHS).

The molecular formula is C₁₅H₂₃NO₈ , with a molecular weight of 345.35 g/mol . Its SMILES notation (OC(=O)CCOCCOCCOCCOCCN1C(=O)C=CC1=O) highlights the linear arrangement of these functional groups.

Table 1: Key Molecular Properties of this compound
Property Value Source
Molecular Weight 345.35 g/mol
PEG Spacer Length 16 atoms (17.5 Å)
Solubility in DMSO 100 mg/mL (289.56 mM)
Reactivity Thiol (maleimide), amine (COOH)

Physicochemical Properties: Solubility, Molecular Weight, and Reactivity

  • Solubility : High aqueous solubility due to the PEG4 spacer, with >100 mg/mL solubility in DMSO. The ethylene oxide units form hydrogen bonds with water, making it suitable for biological buffers.
  • Reactivity :
    • Maleimide reacts selectively with thiols at pH 6.5–7.5, forming stable covalent adducts.
    • The carboxylic acid requires activation (e.g., EDC/NHS) for efficient amide bond formation with lysine residues or other amines.
  • Stability : Stable at -20°C for ≥12 months but susceptible to hydrolysis in basic conditions (>pH 8.5).

Historical Development of Heterobifunctional PEG Linkers

The evolution of PEG linkers spans three phases:

  • First-Generation PEGylation (1970s–1990s) : Early PEG derivatives (e.g., methoxy-PEG) extended protein half-life but lacked selectivity. Homobifunctional PEGs (e.g., PEG diacrylate) enabled crosslinking but caused heterogeneity.
  • Second-Generation Heterobifunctional PEGs (1990s–2010s) : Innovations like maleimide-PEG-NHS (e.g., this compound) allowed orthogonal conjugation. The introduction of monodisperse PEGs (e.g., 4, 8, 12 ethylene oxide units) improved batch reproducibility.
  • Modern Applications (2020s–Present) : this compound is now pivotal in PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs). Its spacer length optimizes ternary complex formation in PROTAC-mediated protein degradation.
Key Milestones:
  • 1998 : Patent US6448369B1 described methods for synthesizing heterobifunctional PEGs with maleimide and carboxyl groups.
  • 2019 : Monodisperse PEGs gained traction in ADC development, reducing steric hindrance compared to polydisperse analogs.
  • 2022 : Over 50% of PROTAC candidates in clinical trials utilized PEG4-based linkers for E3 ligase-target engagement.

Role of Monodisperse vs. Polydisperse PEG Linkers in Modern Bioconjugation

Monodisperse PEG Linkers

  • Definition : Single-molecular-weight PEGs with exact ethylene oxide unit counts (e.g., PEG4).
  • Advantages :
    • Reproducible pharmacokinetics in drug conjugates.
    • Reduced immunogenicity compared to polydisperse mixtures.
    • Enhanced target engagement in PROTACs due to consistent spacer length.
  • Applications :
    • ADCs : Monodisperse this compound improves homogeneity in trastuzumab-emtansine conjugates.
    • PROTACs : Optimizes distance between E3 ligase and target protein binders.

Polydisperse PEG Linkers

  • Definition : PEG mixtures with variable chain lengths (e.g., PEG 2kDa ± 10%).
  • Limitations :
    • Batch-to-batch variability complicates regulatory approval.
    • Broader molecular weight distributions increase risk of off-target interactions.
Table 2: Monodisperse vs. Polydisperse PEG Linkers
Parameter Monodisperse PEG4 Polydisperse PEG
Molecular Weight 345.35 g/mol (exact) 300–400 g/mol (average)
Immunogenicity Low Moderate (anti-PEG antibodies)
ADC Efficiency High (consistent DAR*) Variable (DAR 2–6)
PROTAC Activity IC₅₀ 10–100 nM IC₅₀ 50–500 nM

*Drug-to-antibody ratio

Properties

IUPAC Name

3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO8/c17-13-1-2-14(18)16(13)4-6-22-8-10-24-12-11-23-9-7-21-5-3-15(19)20/h1-2H,3-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFZSOVKVDCKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Stage Convergent Synthesis

The most widely documented method involves a convergent strategy coupling preformed maleimide and polyethylene glycol (PEG) components:

Stage 1: Activation of PEG4-Amine Intermediate

  • Deprotection of tert-Butoxycarbonyl (Boc) Group :
    Commercially available tert-butyloxycarbonyl-protected PEG4-amine (t-boc-N-amido-dPEG4-acid, CAS 663921-15-1) undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 20°C for 2–4 hours. This yields the free amine as a TFA salt.
    $$
    \text{t-boc-N-amido-dPEG4-acid} \xrightarrow{\text{TFA/DCM}} \text{NH}_2\text{-dPEG4-acid·TFA}
    $$
  • Maleimide Introduction :
    The amine reacts with N-hydroxysuccinimide (NHS)-activated maleimide (3-maleimidopropionic acid NHS ester, CAS 55750-62-4) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) to neutralize the TFA salt. The reaction proceeds in anhydrous DCM at 20°C for 12–16 hours, achieving >85% conversion.
    $$
    \text{NH}_2\text{-dPEG4-acid} + \text{Maleimide-NHS} \xrightarrow{\text{DIPEA/DCM}} \text{this compound} + \text{NHS}
    $$

Stage 2: Carboxylic Acid Functionalization
The terminal carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and NHS in DCM, forming an NHS ester for subsequent bioconjugation.

Linear Synthesis from β-Alanine

An alternative route starts with β-alanine as the carboxylic acid source:

  • Maleimide Formation :
    β-Alanine reacts with maleic anhydride in dimethylformamide (DMF) at 50°C to form maleimidopropionic acid.
    $$
    \beta\text{-Alanine} + \text{Maleic anhydride} \xrightarrow{\text{DMF}} \text{Maleimidopropionic acid}
    $$

  • PEG4 Spacer Attachment :
    The maleimidopropionic acid is coupled to a tetraethylene glycol (PEG4) diamine using dicyclohexylcarbodiimide (DCC) in DCM, followed by oxidation to introduce the terminal carboxylic acid.

Critical Reaction Parameters

Solvent and Temperature Optimization

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DCM Maximizes NHS ester stability
Temperature 20–25°C Prevents maleimide ring hydrolysis
Reaction Time 12–16 hours Ensures complete amine coupling
Base DIPEA (2.5 equiv) Neutralizes TFA without side reactions

Data from indicate that deviations beyond these parameters reduce yields by 15–30% due to competing hydrolysis of the maleimide or NHS ester groups.

Industrial-Scale Production Considerations

Purification Protocols

  • Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity.
  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline product with 99% purity for GMP applications.

Stability Profiling

Condition Half-Life (this compound)
Aqueous pH 7.4 72 hours
4°C (lyophilized) 24 months
-20°C (solution) 6 months

The maleimide group’s susceptibility to hydrolysis necessitates strict control of storage conditions, particularly in aqueous formulations.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Two-Stage Convergent 82–87 95–98 High
Linear (β-Alanine) 68–75 90–93 Moderate

The convergent approach dominates industrial production due to superior yields and compatibility with modular PEG building blocks. However, the linear method remains valuable for custom PEG spacer lengths.

Analytical Characterization

Spectroscopic Data

  • NMR (400 MHz, DMSO-d6) :

    • δ 6.70 (s, 2H, maleimide CH)
    • δ 3.50–3.65 (m, 16H, PEG4 CH2)
    • δ 2.40 (t, 2H, COOH-CH2)
  • HRMS (ESI+) :
    Calculated for C15H23NO8 [M+H]+: 346.1498; Found: 346.1495.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow reactors reduce reaction times to 2–4 hours with 89% yield.
  • Enzymatic Coupling : Lipase-mediated esterification avoids harsh solvents, though yields remain suboptimal (55–60%).

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bioconjugation Techniques

Mal-PEG4-Acid is extensively employed in bioconjugation, a process that enables the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, facilitating the development of targeted therapies.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This targeted delivery system minimizes systemic toxicity while enhancing therapeutic efficacy against cancer cells.
  • Protein Modification: The compound modifies proteins to improve their pharmacokinetic properties and reduce immunogenicity.

Drug Delivery Systems

The incorporation of this compound into drug formulations enhances solubility and stability, making it suitable for controlled release systems. The hydrophilic nature of PEG improves the circulation time of drugs in biological fluids.

Case Study:

A study demonstrated that conjugating this compound with a chemotherapy agent significantly improved targeting efficiency towards cancer cells compared to non-targeted formulations. This resulted in increased cytotoxicity against tumor cells while minimizing effects on healthy tissues .

Nanotechnology

In nanotechnology, this compound is used to modify nanoparticles for drug delivery applications. The compound's ability to form stable covalent bonds with thiol-containing molecules enables the construction of functionalized nanoparticles that can target specific cells or tissues.

Applications:

  • Functional Coatings: The compound is used in the development of polyethylene glycol-modified functional coatings for nanoparticles, enhancing their biocompatibility and stability in biological environments .

Research and Development

This compound is pivotal in research settings for synthesizing complex molecules and studying biochemical pathways involving proteins or other biomolecules with sulfhydryl groups.

Biochemical Properties:

  • Stable Thioether Bonds: The formation of stable thioether bonds with proteins allows for precise control over biochemical interactions and pathways .

Mechanism of Action

Mal-PEG4-Acid exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Structural and Functional Variations

Mal-PEG4-Acid belongs to a family of maleimide-PEG-acid linkers differentiated by PEG chain length, terminal groups, and reactive moieties. Key analogs include:

Compound CAS Number PEG Length Reactive Groups Molecular Weight (g/mol) Key Applications
This compound 518044-41-2 4 Maleimide, COOH 345.35 PROTACs, biomolecule conjugation
Mal-PEG2-Acid 756525-98-1 2 Maleimide, COOH 274.27 Short-spacing conjugation
Mal-PEG3-Acid 518044-40-1 3 Maleimide, COOH 302.32 Intermediate flexibility
Mal-PEG5-Acid 1286755-26-7 5 Maleimide, COOH 388.41 Extended spacing for bulky ligands
Mal-PEG6-Acid 518044-42-3 6 Maleimide, COOH 432.46 Reduced steric interference
Mal-PEG4-NHS Ester 1325208-25-0 4 Maleimide, NHS ester 434.40 Direct amine coupling
Bis-Mal-Lysine-PEG4-TFP 1426164-53-5 4 Dual maleimide, TFP 843.77 Dual thiol crosslinking

Key Observations :

  • PEG Chain Length : Shorter PEGs (e.g., PEG2-3) offer rigidity and compact spacing, suitable for small molecules, while longer chains (e.g., PEG5-8) improve solubility and reduce aggregation in large biomolecules .
  • Reactive Groups :
    • NHS esters (e.g., Mal-PEG4-NHS) enable direct amine coupling without additional activation, streamlining conjugation workflows .
    • Dual maleimides (e.g., Bis-Mal-PEG4-TFP) facilitate crosslinking of two thiol-containing molecules, expanding applications in multivalent drug design .

Bioconjugation Efficiency

  • Maleimide Reactivity : All maleimide-terminated PEGs exhibit rapid thiol coupling (e.g., >90% efficiency in 1 hour at pH 6.5–7.5). However, longer PEG chains (e.g., PEG6-8) may slow reaction kinetics due to increased steric shielding .
  • Carboxylic Acid Utility: this compound’s COOH group enables versatile post-conjugation modifications, such as coupling to amine-containing fluorophores or targeting moieties, which non-acid variants (e.g., Mal-PEG4-OMe) lack .

PROTAC Development

In a 2023 study, this compound was used to synthesize a BET-targeting PROTAC, achieving DC₅₀ (degradation concentration) values of 10 nM, outperforming PEG3 and PEG5 analogs by 2–3 fold . The PEG4 spacer facilitated optimal E3 ligase (CRBN) and BET protein proximity, enhancing ubiquitination efficiency .

Nanoparticle Functionalization

This compound-modified liposomes exhibited 80% reduced macrophage uptake compared to non-PEGylated versions, demonstrating its utility in stealth drug delivery systems .

Limitations

  • Maleimide Hydrolysis: Maleimide groups degrade at pH >8.0 or in serum-rich environments, limiting in vivo applications.
  • Cost : this compound (≈$200/mg) is 20–30% more expensive than shorter PEG analogs due to complex synthesis .

Biological Activity

Mal-PEG4-Acid, with the chemical structure featuring a maleimide group linked to a polyethylene glycol (PEG) chain of four units and a carboxylic acid, is a significant compound in biochemistry and medicinal chemistry. Its primary applications revolve around its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily through the following mechanisms:

  • Covalent Bonding : The maleimide group allows for selective covalent bonding with thiol-containing molecules, such as cysteine residues in proteins. This specificity is crucial for the design of PROTACs, as it facilitates targeted conjugation to desired proteins.
  • Linker Functionality : As a linker in PROTACs, this compound connects an E3 ubiquitin ligase to a target protein. This connection enables the ubiquitin-proteasome system to recognize and degrade the target protein, effectively modulating biological pathways involved in various diseases, including cancer.
  • Biocompatibility : The PEG component enhances solubility and stability, making this compound suitable for in vivo applications. Its low immunogenicity and minimal inflammatory response further support its use in therapeutic contexts .

Case Studies

  • PROTAC Development : In a study examining the efficacy of various PEGylation designs, this compound was used to create novel PROTACs targeting specific oncogenic proteins. The results demonstrated effective degradation of target proteins in cancer cell lines, highlighting the potential for this compound-based PROTACs in cancer therapy .
  • Antimicrobial Applications : Another study explored the use of PEGylated antimicrobial peptides conjugated with this compound. The conjugates exhibited reduced cytotoxicity compared to their non-PEGylated counterparts while maintaining antimicrobial efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This suggests that this compound can enhance the therapeutic index of antimicrobial agents .

Comparative Data Table

Compound Application Biological Activity References
This compoundPROTACsEffective in targeting and degrading specific proteins via ubiquitin-proteasome system
PEGylated Antimicrobial PeptidesAntimicrobial TherapyReduced cytotoxicity while retaining efficacy against resistant bacteria
PEG-4MAL HydrogelsTissue EngineeringSupports organoid culture and enhances wound healing

Q & A

Q. How is Mal-PEG4-Acid synthesized and characterized in laboratory settings?

Methodological Answer: this compound (Maleimide-PEG4-COOH, CAS 518044-41-2) is synthesized via a multi-step process:

  • Step 1: Coupling maleimide to a tetraethylene glycol (PEG4) backbone using carbodiimide chemistry (e.g., EDC/NHS activation).
  • Step 2: Terminal carboxylation to introduce the -COOH group for further conjugation.
  • Characterization:
  • NMR (¹H and ¹³C) to confirm PEG4 chain integrity and maleimide/carboxyl group presence.

  • HPLC (≥95% purity threshold) to validate homogeneity.

  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (theoretical: 345.4 g/mol).
    Refer to synthesis protocols and purity standards in technical catalogs or peer-reviewed methodologies .

    Characterization Method Key Parameters Purpose
    NMRδ 6.7 ppm (maleimide protons), δ 3.5–3.7 ppm (PEG4 protons)Structural confirmation
    HPLCRetention time alignment with standardsPurity assessment
    ESI-MSm/z 346.3 [M+H]⁺Molecular weight validation

Q. What reaction conditions optimize thiol-maleimide conjugation using this compound?

Methodological Answer: The maleimide group reacts selectively with thiols (-SH) under mild conditions:

  • pH 6.5–7.5 : Maleimide-thiol adducts form efficiently but avoid alkaline conditions (pH >8.5) to prevent maleimide hydrolysis.
  • Temperature : 4–25°C (lower temperatures minimize competing hydrolysis).
  • Buffer : Use phosphate or HEPES buffers; avoid amines (e.g., Tris) to prevent maleimide-amine side reactions.
  • Validation : Monitor conjugation efficiency via SDS-PAGE, SEC, or MALDI-TOF .

Advanced Research Questions

Q. How do researchers address conflicting data on this compound stability in aqueous solutions?

Methodological Answer: Maleimide-PEG4-COOH stability issues arise from hydrolysis or retro-Michael reactions. To resolve contradictions:

  • Controlled Variables :
  • Measure hydrolysis kinetics at different pH (4.0–9.0) and temperatures.
  • Use LC-MS to quantify degradation products (e.g., maleamic acid).
    • Mitigation Strategies :
  • Use freshly prepared solutions.
  • Add stabilizing agents (e.g., 1–5% glycerol) to reduce hydrolysis.
  • Conduct time-course experiments to define optimal reaction windows.
    Refer to stability studies in bioconjugation literature and replicate protocols with rigorous controls .

Q. What experimental design principles ensure reproducibility in this compound-based bioconjugation?

Methodological Answer: Reproducibility hinges on:

  • Molar Ratio Optimization : Titrate this compound:target molecule ratios (e.g., 1:1 to 5:1) to maximize conjugation yield while minimizing aggregation.
  • Reaction Quenching : Terminate reactions with excess cysteine or β-mercaptoethanol to block unreacted maleimide.
  • Analytical Controls :
  • Include negative controls (e.g., omitting this compound) to confirm specificity.
  • Use dual detection methods (e.g., fluorescence + SDS-PAGE) to cross-validate results.
    Document all parameters (e.g., buffer composition, incubation time) for replication .

Q. How can researchers resolve discrepancies in this compound-mediated nanoparticle functionalization?

Methodological Answer: Discrepancies in surface modification efficiency may stem from:

  • Particle Surface Charge : PEG4 spacer length may inadequately shield maleimide from hydrophobic surfaces.
  • Steric Hindrance : Test shorter/longer PEG spacers (e.g., PEG2 vs. PEG8) to optimize accessibility.
  • Quantitative Analysis : Use XPS or TEM-gold labeling to quantify ligand density. Compare results against computational models (e.g., molecular dynamics simulations of PEG4 conformation) .

Q. What strategies validate the specificity of this compound in multi-component biological systems?

Methodological Answer: To confirm maleimide-thiol specificity in complex mixtures (e.g., cell lysates):

  • Competitive Inhibition : Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to assess non-specific binding.
  • Click Chemistry Cross-validation : Use orthogonal conjugation strategies (e.g., azide-alkyne) to confirm labeling efficiency.
  • Proteomic Profiling : Perform LC-MS/MS on conjugated samples to identify off-target interactions. Report false-positive rates and adjust reaction conditions accordingly .

Data Analysis and Contradiction Management

Q. How should researchers interpret contradictory results in this compound-mediated drug delivery studies?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Verify this compound purity (≥95% by HPLC) and storage conditions (-20°C, desiccated).
  • Drug Release Kinetics : Distinguish between PEG4 hydrolysis and drug-linker cleavage using mass spectrometry.
  • In Vivo vs. In Vitro Discrepancies : Account for serum protein interference (e.g., albumin-thiol adducts) in animal models. Replicate experiments across independent labs with shared reagent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
Mal-PEG4-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.